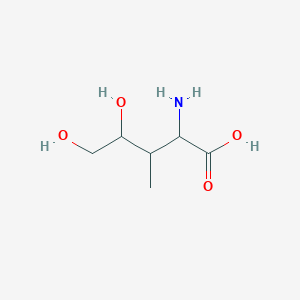

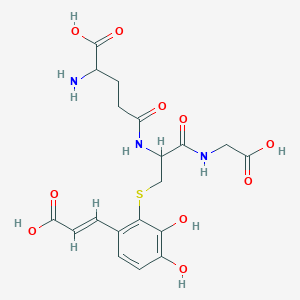

2-Amino-4,5-dihydroxy-3-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4,5-dihydroxy-3-methylpentanoic acid, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. DOPS is an important precursor of the neurotransmitter norepinephrine, which plays a crucial role in the regulation of the sympathetic nervous system. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-Amino-4,5-dihydroxy-3-methylpentanoic acid acts as a precursor of norepinephrine, which is synthesized from 2-Amino-4,5-dihydroxy-3-methylpentanoic acid through a series of enzymatic reactions. Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of the sympathetic nervous system, which controls the body's response to stress. Norepinephrine acts on alpha and beta adrenergic receptors, which are located throughout the body, to produce a variety of physiological effects, including increased heart rate, blood pressure, and glucose release.

Biochemical and Physiological Effects

2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase the levels of norepinephrine in the brain and peripheral tissues, which produces a variety of biochemical and physiological effects. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase blood pressure, heart rate, and glucose release through its effects on norepinephrine. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve cognitive function and attention in animal models of ADHD.

Advantages and Limitations for Lab Experiments

2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several advantages for use in lab experiments, including its ability to increase the levels of norepinephrine in the brain and peripheral tissues, its ability to improve cognitive function and attention, and its potential therapeutic applications in various neurological disorders. However, 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several limitations, including its complex synthesis process, its potential for toxicity at high doses, and its potential for interactions with other medications.

Future Directions

There are several future directions for research on 2-Amino-4,5-dihydroxy-3-methylpentanoic acid, including its potential therapeutic applications in other neurological disorders, its potential for use in combination with other medications, and its potential for use in drug delivery systems. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome. Further research is needed to fully understand the potential therapeutic applications of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid and its mechanisms of action.

Synthesis Methods

2-Amino-4,5-dihydroxy-3-methylpentanoic acid can be synthesized through a multi-step process involving the condensation of L-tyrosine and formaldehyde, followed by reduction and hydrolysis. The synthesis of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and orthostatic hypotension. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to improve the symptoms of Parkinson's disease by increasing the levels of norepinephrine in the brain, which is depleted in Parkinson's disease. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve the symptoms of ADHD by increasing the levels of norepinephrine in the prefrontal cortex, which is involved in attention and impulse control. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing up, by increasing blood pressure through its effects on norepinephrine.

properties

CAS RN |

105817-06-9 |

|---|---|

Product Name |

2-Amino-4,5-dihydroxy-3-methylpentanoic acid |

Molecular Formula |

C6H13NO4 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-amino-4,5-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO4/c1-3(4(9)2-8)5(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11) |

InChI Key |

SGFRTCOTCWGGHB-UHFFFAOYSA-N |

SMILES |

CC(C(CO)O)C(C(=O)O)N |

Canonical SMILES |

CC(C(CO)O)C(C(=O)O)N |

synonyms |

Pentonic acid, 2-amino-2,3-dideoxy-3-methyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)